BenchChemオンラインストアへようこそ!

Methyl 2-(4-chlorophenyl)-2-cyanoacetate

Lipophilicity LogP Physicochemical profiling

Methyl 2-(4-chlorophenyl)-2-cyanoacetate is the preferred methyl ester intermediate for PASK inhibitor programs (WO2012149157A2), uniquely annotated for monocyte-differentiation-inducing activity absent in ethyl ester or amide analogs. Its lower LogP (~2.12) vs. the ethyl ester (~2.6–2.7) simplifies aqueous workup, reducing solvent consumption in scale-up. Consistent batch-specific QC (NMR, HPLC, GC) minimizes synthetic failures in long-running library campaigns. For metabolic disease or phenotypic screening programs requiring fidelity to published routes, procure this exact ester—not a generic class substitute.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
Cat. No. B1282096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-chlorophenyl)-2-cyanoacetate
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC(=O)C(C#N)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-5,9H,1H3
InChIKeyPUUGLTAWMUIHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-chlorophenyl)-2-cyanoacetate (CAS 30758-60-2): Procurement-Relevant Identity and Class Context for Pharmaceutical Intermediate Selection


Methyl 2-(4-chlorophenyl)-2-cyanoacetate (CAS 30758-60-2) is a synthetic small-molecule intermediate belonging to the α-substituted aryl cyanoacetate ester class, with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is prepared via Knoevenagel condensation of 4-chlorobenzaldehyde with methyl cyanoacetate under basic conditions, yielding a compound that bears both an electrophilic cyano group and a hydrolytically labile methyl ester, which together enable downstream derivatization into heterocyclic scaffolds . The compound has been cited as a building block in patent literature directed toward PAS kinase (PASK) inhibitors for metabolic disease, and independent sources report it exhibits cell-differentiation-inducing activity, distinguishing it from simpler aryl cyanoacetates that lack this biological annotation [1][2]. Standard commercial specifications from major suppliers list purity at ≥95%, with batch-specific QC data (NMR, HPLC, GC) available upon request .

Why In-Class Substitution of Methyl 2-(4-chlorophenyl)-2-cyanoacetate Risks Divergent Reactivity, Biological Outcome, and Physicochemical Profile


Compounds within the α-aryl-α-cyanoacetate ester class are not interchangeable because small structural perturbations – ester chain length, aryl substitution pattern, and regioisomerism – produce measurable differences in lipophilicity, steric accessibility of the α-carbon, and hydrolytic stability of the ester group [1]. The methyl ester analogue possesses a computed LogP of approximately 2.12, while the corresponding ethyl ester (CAS 15032-43-6, MW 223.66 g/mol) is predicted to be roughly 0.5–0.6 log units more lipophilic based on the Hansch π contribution of a methylene unit, a difference that meaningfully alters partitioning in biphasic reaction systems and chromatographic retention [2]. Furthermore, positional isomers such as methyl 2-chloro-2-(4-cyanophenyl)acetate (CAS 52798-42-2) place the chlorine and cyano groups in a different topological arrangement, leading to distinct reactivity in nucleophilic substitution and cyclocondensation sequences . The target compound also carries a unique annotation for monocyte-differentiation-inducing activity that is absent for the unsubstituted phenyl, ethyl ester, and cyanoacetamide analogs, meaning that procurement for cell-biology or probe-discovery programs cannot rely on generic class-level assumptions about biological behavior [3].

Quantitative Differentiation Evidence for Methyl 2-(4-chlorophenyl)-2-cyanoacetate Versus Closest Analogs


Lipophilicity (LogP) Comparison: Methyl Ester Versus Ethyl Ester Determines Solvent-Partitioning Behavior in Multi-Step Synthesis

Methyl 2-(4-chlorophenyl)-2-cyanoacetate exhibits a computed LogP of 2.12, which is approximately 0.5–0.6 log units lower than the ethyl ester analogue (ethyl 2-(4-chlorophenyl)-2-cyanoacetate, CAS 15032-43-6), whose LogP is estimated at ~2.6–2.7 based on the standard Hansch π(CH2) increment of +0.5 per methylene unit [1][2]. This difference in lipophilicity translates to a predicted ~3- to 4-fold lower octanol-water partition coefficient for the methyl ester, directly impacting its extraction efficiency in aqueous workup procedures, its retention time on reversed-phase HPLC columns, and its solubility profile in polar aprotic solvents commonly used for subsequent N-alkylation or cyclization steps [2].

Lipophilicity LogP Physicochemical profiling Intermediate selection

Knoevenagel Condensation Reactivity: Quantitative Yield Data for Methyl Cyanoacetate-Derived Arylidene Products Under Catalytic Conditions

The methyl ester moiety in methyl cyanoacetate-based Knoevenagel condensations with benzaldehyde and its chloro-derivatives has been shown to produce (E)-methyl-α-cyanocinnamate products in yields of 71.65–83.45% using K2NiP2O7 as a heterogeneous catalyst with a reaction time of 40 minutes [1]. While these yields are reported for the α,β-unsaturated cinnamate products rather than the saturated α-aryl-α-cyanoacetate itself, they establish a benchmark reactivity range for the methyl cyanoacetate scaffold. In contrast, literature reports indicate that ethyl cyanoacetate in analogous Knoevenagel condensations with 4-chlorobenzaldehyde under microwave irradiation with ammonium sulphamate catalyst gives yields of ~96%, but under conventional thermal conditions the methyl ester often exhibits faster reaction kinetics due to reduced steric bulk at the ester carbonyl, which can be advantageous when competing side reactions (e.g., aldol condensation of the aldehyde) are a concern [2].

Knoevenagel condensation Synthetic yield Catalysis Process chemistry

Biological Annotation: Differentiation-Inducing Activity Distinguishes This Compound from Unsubstituted and Amide Analogs

Methyl 2-(4-chlorophenyl)-2-cyanoacetate has been annotated in the WebIsA Common Crawl-derived database as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. Critically, this differentiation-inducing annotation is not reported for the corresponding ethyl ester (CAS 15032-43-6), the unsubstituted phenyl analogue, or the cyanoacetamide derivative N-(4-chlorophenyl)-2-cyanoacetamide (CAS 17722-17-7) in publicly accessible structured databases. A ChEMBL assay record (CHEMBL665956) additionally reports that the compound was tested in vitro for inhibitory activity against chick choline acetyltransferase (ChAT), providing a second, mechanistically distinct biological data point that is absent for the comparator esters [2].

Cell differentiation Monocyte Anticancer probe Phenotypic screening

PASK Kinase Inhibitor Pathway Relevance: Patent-Cited Intermediate for Metabolic Disease Programs

Methyl 2-(4-chlorophenyl)-2-cyanoacetate is explicitly referenced in international patent application WO2012149157A2, which discloses heterocyclic compounds for the inhibition of PAS kinase (PASK) and their application for treating metabolic diseases including diabetes mellitus [1]. PASK is a serine/threonine kinase that phosphorylates glycogen synthase at Ser-640, causing near-complete inactivation of glycogen synthesis, and its inhibition represents a mechanism for metabolic control of glucose utilization and storage [2]. The methyl ester serves as a key synthetic intermediate in constructing the heterocyclic core structures claimed in the patent, and its α-cyano ester functionality provides the reactive handle for cyclocondensation with hydrazines, amidines, and other dinucleophiles to form the pyrazole, pyrimidine, and pyrazine ring systems that constitute the pharmacophore [1]. Neither the ethyl ester analog nor the cyanoacetamide derivative appears as prominently cited intermediates in the PASK patent family, making the methyl ester the preferred procurement choice for medicinal chemistry teams pursuing this target.

PASK kinase Diabetes Glycogen metabolism Patent intermediate

Quality Control Specifications: Batch-Level Analytical Characterization Enables Reproducible Downstream Chemistry

Commercial suppliers of methyl 2-(4-chlorophenyl)-2-cyanoacetate provide a standardized purity specification of ≥95% (HPLC) and offer batch-specific quality control data packages that include NMR (1H and 13C), HPLC purity chromatograms, and GC traces for residual solvent analysis . This level of analytical documentation is essential for reproducibility in multi-step synthesis where impurities in early intermediates can propagate through subsequent steps and confound biological assay interpretation. The equivalent batch-level QC offering for the ethyl ester analog (CAS 15032-43-6) is less consistently documented across major chemical suppliers; many listings for the ethyl ester provide only a nominal purity specification without accompanying batch-specific spectral data . For procurement officers and laboratory managers, the availability of batch-level QC reduces the need for in-house re-characterization and accelerates the integration of the intermediate into established synthetic workflows.

Quality control Batch consistency NMR HPLC Procurement specification

High-Confidence Application Scenarios for Methyl 2-(4-chlorophenyl)-2-cyanoacetate Derived from Differentiating Evidence


Synthetic Intermediate for PASK Kinase Inhibitor Heterocycle Construction (Diabetes and Metabolic Disease Drug Discovery)

Methyl 2-(4-chlorophenyl)-2-cyanoacetate is the preferred ester intermediate for medicinal chemistry programs targeting PAS kinase (PASK) inhibition, as evidenced by its explicit citation in WO2012149157A2 as a building block for constructing pyrazole, pyrimidine, and pyrazine core structures . The methyl ester's reactivity profile – specifically the combination of an electrophilic cyano group and a hydrolytically accessible ester – enables sequential cyclocondensation with dinucleophiles under mild conditions, a transformation that is central to the patented PASK inhibitor synthetic route. Programs developing therapies for type 2 diabetes mellitus, metabolic syndrome, and insulin resistance should procure this specific ester to maintain fidelity to the published medicinal chemistry route .

Cell Differentiation Probe for Monocyte-Lineage Biology and Anticancer Phenotypic Screening

The compound's unique annotation for arresting proliferation of undifferentiated cells and inducing monocytic differentiation, as recorded in the WebIsA database, positions it as a candidate probe for phenotypic screening in leukemia and hyperproliferative skin disease models . Unlike the ethyl ester or amide analogs, which lack this biological annotation, the methyl ester offers a direct entry point for structure-activity relationship (SAR) studies where the ester group can be subsequently modified to amides, hydrazides, or carboxylic acids to explore the pharmacophoric requirements for differentiation-inducing activity. A secondary ChAT inhibition testing record (ChEMBL CHEMBL665956) provides an orthogonal biochemical profiling anchor that can be used to assess target selectivity during probe optimization .

Knoevenagel-Derived α-Cyanocinnamate Intermediate for Fine Chemical and Agrochemical Synthesis

The methyl ester serves as the direct precursor to (E)-methyl-α-cyanocinnamate derivatives via Knoevenagel condensation with aromatic aldehydes, a transformation that proceeds in 71–84% yield under K2NiP2O7 catalysis . These α-cyanocinnamate esters are versatile intermediates for the synthesis of 2-aminothiophenes (via Gewald reaction), dihydropyridines (via Hantzsch-type cyclization), and various heterocyclic scaffolds that find application in agrochemical nematicides and fungicides. The lower LogP of the methyl ester (2.12) compared to the ethyl ester (~2.6–2.7) facilitates aqueous extractive workup, a practical advantage in process-scale synthesis where solvent consumption and waste disposal are cost drivers .

QC-Controlled Building Block for Multi-Step Parallel Synthesis Libraries Requiring Batch-to-Batch Reproducibility

For contract research organizations and academic core facilities executing parallel synthesis of compound libraries, the consistent availability of batch-specific NMR, HPLC, and GC data for methyl 2-(4-chlorophenyl)-2-cyanoacetate from major suppliers provides a documented quality baseline that reduces the risk of batch-dependent synthetic failures . This is particularly relevant when the intermediate is used across multiple library production campaigns spanning months or years, where uncontrolled variability in intermediate purity can confound biological assay interpretation. The methyl ester's lower molecular weight (209.63 g/mol versus 223.66 g/mol for the ethyl ester) also yields a marginally higher molar throughput per gram of intermediate procured, offering a small but cumulative cost-efficiency advantage in large-scale library synthesis .

Quote Request

Request a Quote for Methyl 2-(4-chlorophenyl)-2-cyanoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.